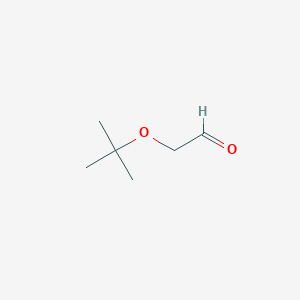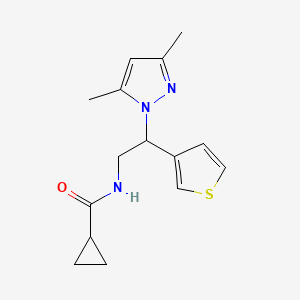![molecular formula C7H5FN2 B2576578 3-Fluor-1H-pyrrolo[2,3-b]pyridin CAS No. 1260385-03-2](/img/structure/B2576578.png)
3-Fluor-1H-pyrrolo[2,3-b]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of fibroblast growth factor receptor inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used to study the effects of fluorine substitution on biological activity and molecular interactions.
Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
3-Fluoro-1H-pyrrolo[2,3-b]pyridine: primarily targets the fibroblast growth factor receptors (FGFRs). The FGFR family consists of four isoforms (FGFR1–4), which play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tails. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .
Biochemical Pathways
The activation of FGFR-dependent signaling pathways facilitates cancer initiation, progression, and resistance to therapy. The affected pathways include those regulating cell growth, survival, and angiogenesis. Dysregulation of FGFRs contributes to breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Result of Action
At the molecular and cellular levels, 3-fluoro-1H-pyrrolo[2,3-b]pyridine inhibits FGFRs, disrupting downstream signaling cascades. This inhibition affects cancer cell proliferation, migration, and invasion. Additionally, it induces apoptosis in breast cancer cells .
Action Environment
Environmental factors, such as pH, temperature, and tissue-specific conditions, can influence the stability and efficacy of 3-fluoro-1H-pyrrolo[2,3-b]pyridine . Optimizing its stability under varying conditions is crucial for therapeutic success .
Vorbereitungsmethoden
The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the use of a tandem Tsuji–Trost reaction catalyzed by palladium, followed by Heck coupling among pyridine intermediates . Another approach includes modifications of the Madelung and Fischer syntheses of indoles . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group, typically using nitric acid.
Bromination and Iodination: Halogenation reactions using bromine or iodine.
Substitution Reactions: Reactions where the fluorine atom can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine or iodine for halogenation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-1H-pyrrolo[2,3-b]pyridine can be compared with other fluorinated heterocyclic compounds, such as:
3-Fluoropyridine: A simpler structure with only a pyridine ring and a fluorine atom.
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine substitution, which can affect its biological activity and chemical reactivity.
Pyrrolo[3,4-c]pyridine: Another fused heterocyclic compound with different substitution patterns and biological activities.
The uniqueness of 3-fluoro-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBFEOKJALVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)
![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)

![5-TERT-BUTYL-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2576503.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2576504.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2576505.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B2576506.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)

![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)

![3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide](/img/structure/B2576516.png)

